HCV-IN-36 vs. HCV-IN-35 (R-Enantiomer): A Quantitative Comparison of Antiviral Potency
A direct comparison of the (S)- and (R)-enantiomers of compound 3h reveals a quantifiable difference in antiviral potency. HCV-IN-36, the (S)-enantiomer, demonstrates an EC50 of 0.016 μM against HCV in cell culture [1]. In contrast, HCV-IN-35, the corresponding (R)-enantiomer, exhibits an EC50 of 0.010 ± 0.004 μM [2]. This indicates that the (R)-enantiomer is approximately 1.6-fold more potent than the (S)-enantiomer in this specific in vitro assay.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.016 μM |
| Comparator Or Baseline | HCV-IN-35 (R-enantiomer of 3h): 0.010 ± 0.004 μM |
| Quantified Difference | Approximately 1.6-fold higher potency for the R-enantiomer |
| Conditions | HCV cell culture antiviral assay |
Why This Matters
This data is critical for researchers requiring a specific enantiomeric form for mechanistic studies, SAR analysis, or when a specific level of potency is required, as the R-form is quantifiably more potent.
- [1] TargetMol. (n.d.). HCV-IN-36. Retrieved from https://www.targetmol.cn/compound/hcv-in-36 View Source
- [2] PeptideDB. (n.d.). HCV-IN-35. Retrieved from https://www.peptidedb.com/database/HCV-IN-35.html View Source
